(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1047651-80-8
Cat. No.: VC2166482
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047651-80-8 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12ClNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 |
| Standard InChI Key | BJGWYFRCQPUPCO-VHSXEESVSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl |
Introduction
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a compound with the CAS number 1047651-80-8. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in pharmaceuticals and biochemical research. This compound is particularly noted for its potential in the synthesis of drugs targeting neurological disorders.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features make it suitable for further modification into drugs with specific biological activities.
Analytical Chemistry
It is used as a reference standard in analytical methods, helping researchers ensure the accuracy of their results when measuring similar compounds.
Biochemical Research
The compound is employed in studies investigating receptor interactions, contributing to the understanding of drug mechanisms and efficacy.
Material Science
It can be utilized in the formulation of specialized materials, enhancing properties such as stability and reactivity in polymer applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| Purity | 95% |
| CAS Number | 1047651-80-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume